molecular formula C9H6BrNO2 B3228175 Methyl 2-bromo-3-cyanobenzoate CAS No. 1261796-94-4

Methyl 2-bromo-3-cyanobenzoate

Cat. No.: B3228175
CAS No.: 1261796-94-4
M. Wt: 240.05 g/mol
InChI Key: SVPWCBVPTMSALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Positioning of Methyl 2-bromo-3-cyanobenzoate as a Key Synthetic Intermediate

The strategic value of this compound lies in the diverse reactivity of its three functional groups. Each group can be selectively targeted for chemical transformations, making the compound a versatile precursor in multi-step syntheses. The bromine atom is particularly useful, serving as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Similarly, the cyano group can undergo a range of transformations; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amidation or other derivatizations. wikipedia.org

This trifunctional nature allows chemists to use this compound as a scaffold, sequentially or selectively modifying each site to build intricate molecules. Its utility is particularly noted in the synthesis of heterocyclic compounds and in medicinal chemistry for developing novel pharmaceutical agents. For instance, related substituted benzoic acids are used as intermediates in the synthesis of complex organic molecules and bioactive compounds. The compound serves as a key intermediate for creating complex structures that are often difficult to access through other synthetic routes.

Historical Context and Evolution of Research on Substituted Benzoate (B1203000) Esters

The study of benzoate esters is deeply rooted in the history of organic chemistry, dating back to the 16th-century discovery of benzoic acid from gum benzoin. wikipedia.org Early industrial processes for benzoic acid production involved the hydrolysis of benzotrichloride, though these methods often yielded chlorinated derivatives. wikipedia.org The development of esterification methods, such as the acid-catalyzed reaction of carboxylic acids with alcohols, was a fundamental advancement that made a wide range of benzoate esters accessible for study and use. organic-chemistry.orgnumberanalytics.com

Research into substituted benzoate esters accelerated with the development of a quantitative understanding of how substituents on the aromatic ring influence reactivity. In the 1930s, Louis Plack Hammett developed the Hammett equation, a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzoic acid derivatives. wikipedia.org This equation provided a framework for predicting the electronic effects (both inductive and resonance) of substituents, which was crucial for planning and understanding organic reactions. wikipedia.org

The evolution of synthetic methods, particularly in the 20th and 21st centuries, has greatly expanded the toolkit for creating polysubstituted benzene (B151609) derivatives like this compound. The advent of transition-metal-catalyzed cross-coupling reactions and more selective halogenation and cyanation techniques has made the synthesis of such specifically substituted compounds more efficient and controlled. google.com For example, methods for the cyanation of bromobenzoic acid derivatives using reagents like cuprous cyanide or the reaction of bromobenzoic acids with arylacetonitriles have been developed. google.comnih.gov These advancements have shifted the focus from simple esters to highly functionalized and complex molecules designed for specific applications in materials science and medicinal chemistry. nih.gov

Current Academic Significance and Research Gaps Pertaining to this compound

Currently, substituted benzoates and their acid precursors are significant in various research domains. They are used in the development of pharmaceuticals, new materials, and as probes for studying biological pathways. nih.gov For example, some benzoic acid derivatives have been found to exhibit potent biological activities. nih.gov Late-stage functionalization, a strategy to modify complex molecules like drugs in the final steps of synthesis, often targets benzoic acid moieties. nih.gov

Despite the broad interest in substituted benzoates, a specific and extensive body of research focused solely on this compound is not prominent in the literature. Much of the available information is inferred from studies on its isomers or related compounds, such as 3-bromo-5-cyano-2-methylbenzoic acid or other brominated cyanobenzoates. nih.gov

This points to several research gaps:

Detailed Reaction Profiling: While the reactivity of each functional group (bromo, cyano, ester) is well-known in general, a systematic study of their selective and sequential reactions specifically on the this compound scaffold is lacking.

Synthesis of Novel Compound Libraries: The compound is an ideal starting point for creating libraries of novel, complex molecules for screening in drug discovery and materials science. However, large-scale synthetic applications leveraging its unique substitution pattern are not widely reported.

Physicochemical and Spectroscopic Characterization: Comprehensive data on the physical, chemical, and advanced spectroscopic properties of highly pure this compound are not readily available.

Exploration in Catalysis: The potential use of this molecule or its derivatives as ligands in catalysis or as organocatalysts themselves remains an unexplored area.

The existing gaps highlight an opportunity for further academic and industrial research to fully exploit the synthetic potential of this uniquely functionalized intermediate.

Compound Data

Table 1: Physicochemical Properties of Methyl 3-bromo-2-cyanobenzoate (Isomer)

PropertyValueSource
CAS Number 1261653-43-3 fluorochem.co.uk
Molecular Formula C₉H₆BrNO₂ fluorochem.co.uk
Molecular Weight 240.056 g/mol fluorochem.co.uk
IUPAC Name methyl 3-bromo-2-cyanobenzoate sigmaaldrich.com
InChI Key JTKBWUQNFHIFIW-UHFFFAOYSA-N fluorochem.co.uk
Physical Form Powder sigmaaldrich.com

Table 2: Synthesis and Reaction Data for Related Benzoate Derivatives

Reaction TypeReagents and ConditionsProduct TypeTypical YieldSource
Esterification 3-Bromobenzoic acid, Methanol (B129727), H₂SO₄ (cat.), RefluxMethyl 3-bromobenzoate85% chemicalbook.com
Bromination 2-Methylbenzoic acid, NBS or Br₂, Catalyst (Fe³⁺), 70-100°CBrominated methylbenzoic acid80-90%
Cyanation Brominated intermediate, CuCN, DMF, ~150-170°CCyanated intermediate70-85% google.com
Hydrolysis (Ester) Acidic (HCl) or Basic (NaOH) conditions, RefluxCarboxylic acid85-95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWCBVPTMSALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Chemistry of Methyl 2 Bromo 3 Cyanobenzoate

Nucleophilic Substitution Reactions on the Bromine Atom of Methyl 2-bromo-3-cyanobenzoate

The bromine atom on the aromatic ring of this compound is susceptible to displacement by various nucleophiles, a cornerstone of its synthetic utility. These reactions can proceed through both intermolecular and intramolecular pathways.

Intermolecular Nucleophilic Displacements

The bromine atom can be replaced by a variety of nucleophiles in intermolecular reactions, often facilitated by a palladium catalyst. These cross-coupling reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds. For instance, in Suzuki-Miyaura coupling reactions, the bromine is substituted by an organic substituent using a boronic acid in the presence of a palladium catalyst. researchgate.netnih.gov Similarly, Sonogashira coupling allows for the introduction of alkyne groups. researchgate.netconicet.gov.ar These reactions tolerate a wide range of functional groups and generally proceed with high selectivity. researchgate.net

NucleophileReagents and ConditionsProduct Type
Boronic AcidsPd(PPh3)4, K2CO3, dioxane/H2O, 90°CAryl or vinyl substituted benzoate (B1203000)
Terminal AlkynesPd(PPh3)4, CuI, Et3N, 80°CAlkynyl substituted benzoate
AminesPalladium catalyst, baseN-Aryl substituted benzoate
Sodium CyanatePalladium catalystAryl isocyanate

Intramolecular Cyclization Reactions

The strategic positioning of the bromo and cyano groups in this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, palladium-catalyzed reactions can lead to the formation of thieno[3,2-f]isoquinolines. researchgate.netconicet.gov.ar These reactions often involve an initial intermolecular coupling followed by an intramolecular cyclization step. conicet.gov.ar

Transformations Involving the Cyano Group of this compound

The cyano group of this compound is a versatile functional group that can undergo several important transformations, including reduction, hydrolysis, and participation in ring-forming reactions.

Reduction to Amine and Iminium Derivatives

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. organic-chemistry.org More recently, methods using reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have been developed for the reduction of nitriles to primary amines in high yields. organic-chemistry.org Another approach involves the use of ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org These reduction methods provide a direct route to aminomethyl-substituted benzoic acid derivatives, which are valuable intermediates in medicinal chemistry.

Reducing AgentConditionsProduct
Diisopropylaminoborane/LiBH4 (cat.)-Primary amine
Ammonia boraneThermal decompositionPrimary amine
Samarium(II) iodideLewis base activationPrimary amine

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. This reaction converts this compound into a dibasic acid derivative, 2-bromo-3-carboxybenzoic acid methyl ester. The hydrolysis typically requires heating in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). youtube.comvedantu.com

Participation in Annulation Reactions

The cyano group can participate in annulation reactions, which are processes that form a new ring onto an existing one. These reactions are crucial for the synthesis of complex polycyclic and heterocyclic structures. chim.it For instance, the cyano group can act as a precursor in domino reactions to construct fused ring systems. researchgate.net In palladium-catalyzed processes, the cyano group can be involved in cyclization steps following an initial cross-coupling reaction. researchgate.netconicet.gov.ar

Reactions of the Ester Functionality in this compound

The methyl ester group in this compound can undergo reactions typical of carboxylic acid esters, namely transesterification and hydrolysis.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. While specific literature on the transesterification of this compound is not extensively detailed, the general mechanism is well-established. The reaction proceeds by nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to form the new ester and methanol (B129727). The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired product.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-cyanobenzoic acid. This transformation is typically achieved by reacting the ester with water in the presence of a strong acid or base.

Base-catalyzed hydrolysis (saponification): This involves the use of a base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) ion. A final protonation step yields the carboxylic acid.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

The hydrolysis of a similar compound, 2-bromo-3-methylbutane, proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate. vedantu.comchegg.comyoutube.comdoubtnut.com This suggests that under certain conditions, the hydrolysis of related bromo-substituted compounds can proceed through different mechanistic pathways.

Carbon-Carbon Bond Formation via Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or other substituted aromatics. libretexts.orgnih.govresearchgate.netmdpi.com The reaction is known for its mild conditions, high tolerance for functional groups, and the commercial availability of a wide range of boronic acids. nih.gov The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org this compound can participate in Heck reactions with various alkenes to introduce a vinyl group onto the aromatic ring. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govlibretexts.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org

Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org A more common variation, the Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine or an alcohol. organic-chemistry.orgnih.gov this compound can undergo Ullmann-type reactions to form N-aryl or O-aryl products. researchgate.net These reactions often require higher temperatures compared to palladium-catalyzed couplings. organic-chemistry.org

The table below summarizes the key features of these cross-coupling reactions as they apply to this compound.

ReactionCoupling PartnerCatalystProduct Type
Suzuki-Miyaura Boronic acid/esterPalladiumBiaryl or substituted aromatic
Heck AlkenePalladiumSubstituted alkene
Ullmann Aryl halide, Amine, AlcoholCopperBiaryl, N-aryl, or O-aryl

Direct arylation and C-H activation are emerging as powerful tools in organic synthesis, offering more atom-economical and environmentally friendly alternatives to traditional cross-coupling reactions. These methods aim to form carbon-carbon bonds by directly coupling an aryl halide with a C-H bond of another molecule, thus avoiding the pre-functionalization step required in reactions like the Suzuki-Miyaura coupling.

While specific examples involving this compound are not extensively documented, the principles of direct arylation could be applied to this molecule. For instance, a copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been reported, demonstrating the feasibility of such transformations on bromo-substituted amides. mdpi.com This suggests that similar strategies could be developed for this compound, allowing for the direct introduction of aryl groups at the bromine-substituted position.

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 3 Cyanobenzoate

Elucidation of Reaction Pathways and Intermediates

Unraveling the precise pathway a reaction follows is central to mechanistic chemistry. For reactions involving methyl 2-bromo-3-cyanobenzoate, this involves identifying key intermediates and understanding the electronic and structural changes that occur throughout the transformation.

While direct studies on carbocation rearrangements in the bromination leading to this compound are not extensively documented, the principles of carbocation chemistry are highly relevant. Carbocation rearrangements, such as hydride and alkyl shifts, are common in reactions involving carbocation intermediates, driven by the formation of a more stable carbocation. libretexts.orglibretexts.orgmasterorganicchemistry.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orglibretexts.org This occurs when a neighboring hydrogen or alkyl group, along with its bonding electrons, migrates to the positively charged carbon. libretexts.orglibretexts.org

In the context of related bromination reactions, if a carbocation were formed during the electrophilic addition of bromine to a precursor of this compound, its stability would be influenced by the substituents on the benzene (B151609) ring. The formation of carbocations can sometimes be accompanied by structural rearrangements to achieve greater stability. libretexts.org For example, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl results in a rearranged product due to a methyl shift that converts a secondary carbocation to a more stable tertiary one. openstax.org Similarly, relief of ring strain can also drive carbocation rearrangements. libretexts.org Although these are general principles, they provide a framework for predicting potential, albeit less common, pathways in the synthesis of complex substituted aromatics.

Cyanation reactions of aryl halides, including this compound, can proceed through various mechanisms, with single-electron transfer (SET) being a significant pathway, particularly in transition-metal-free or photoredox-catalyzed systems. chinesechemsoc.orgchinesechemsoc.orgscispace.com

In a typical SET mechanism for cyanation, an electron is transferred from a donor (like an organometallic species or a photoexcited catalyst) to the aryl halide. scispace.com This generates a radical anion, which can then fragment to produce an aryl radical and a halide ion. nih.gov This aryl radical can then react with a cyanide source to form the desired aryl nitrile.

For instance, photoredox-nickel dual catalysis has been shown to facilitate the cyanation of aryl halides. chinesechemsoc.orgchinesechemsoc.org In this system, a Ni(0) catalyst undergoes oxidative addition to the aryl halide to form an Ar-Ni(II) intermediate. chinesechemsoc.orgchinesechemsoc.org A photoexcited catalyst then oxidizes this intermediate to a critical Ar-Ni(III) species via a single-electron transfer. chinesechemsoc.orgchinesechemsoc.org This high-valent nickel complex can then accept a cyano group, and subsequent reductive elimination yields the aryl nitrile product. chinesechemsoc.orgchinesechemsoc.org Computational studies support the feasibility of this SET process, indicating it can be thermodynamically and kinetically favorable. chinesechemsoc.org

Another example involves transition-metal-free cyanation reactions promoted by substances like 1,10-phenanthroline (B135089) or even by electroreduction. scispace.com These reactions are thought to proceed via an SRN1 mechanism, where the key step is a single-electron transfer to the aryl halide to generate an aryl radical. scispace.com

The following table summarizes different catalytic systems for cyanation that may involve SET pathways:

Catalyst SystemCyanation ReagentKey Mechanistic Feature
Photoredox/Nickel Dual CatalysisVariousSingle-electron oxidation of Ar-Ni(II) to Ar-Ni(III). chinesechemsoc.orgchinesechemsoc.org
1,10-Phenanthroline (catalytic)Et4NCNSET from a promoter to the aryl halide to initiate a radical chain reaction. scispace.com
Copper-catalyzedMalononitrileChelation-assisted SET process. researchgate.net

In catalytic reactions, such as the palladium-catalyzed cross-coupling of this compound, understanding the structure and energy of transition states is crucial for explaining reactivity and selectivity. The transition state represents the highest energy point along the reaction coordinate and dictates the reaction rate.

In palladium-catalyzed reactions of aryl bromides, the catalytic cycle typically involves oxidative addition, migratory insertion (if applicable), and reductive elimination. researchgate.netnih.gov The oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step. researchgate.netnih.govacs.org The transition state for this step involves the breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. The stability of this transition state is influenced by both the electronic properties of the aryl bromide and the nature of the phosphine (B1218219) ligands on the palladium center. Electron-withdrawing groups on the aryl bromide, such as the cyano and ester groups in this compound, can facilitate oxidative addition by making the ipso-carbon more electrophilic. acs.org

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on how reaction rates are affected by the concentrations of reactants, catalysts, and other species. This information helps to identify the rate-determining step (RDS) of a reaction.

For palladium-catalyzed cross-coupling reactions involving aryl bromides, kinetic analyses have often pointed to oxidative addition as the RDS. researchgate.netnih.govacs.org In a study on the palladium-catalyzed amination of aryl bromides, the reaction was found to be zero-order in the aryl halide and first-order in the catalyst under certain conditions, suggesting that ligand dissociation from the palladium complex, preceding the oxidative addition, was rate-limiting. uwindsor.ca However, in other cases, the reaction can show a first-order dependence on the aryl bromide concentration, consistent with oxidative addition itself being the RDS. uwindsor.ca

A detailed kinetic analysis of the palladium-catalyzed formylation of aryl bromides revealed a complex interplay of factors. acs.org The study showed that the reaction can be sensitive to the concentrations of carbon monoxide and the base. acs.org The data supported a turnover-limiting sequence involving both migratory insertion and a base-assisted dihydrogen activation step. acs.org

The following table outlines the expected order of reaction for different potential rate-determining steps in a hypothetical palladium-catalyzed reaction of this compound:

Rate-Determining StepExpected Order in [Aryl Bromide]Expected Order in [Catalyst]Expected Order in [Other Reactant]
Ligand Dissociation010
Oxidative Addition110
Migratory Insertion111
Reductive Elimination111

It is important to note that these are simplified representations and the actual kinetic behavior can be more complex due to factors like catalyst deactivation or the formation of off-cycle resting states. nih.govuwindsor.ca

Influence of Substituents on Reaction Mechanisms and Selectivity

The substituents on the aromatic ring of this compound—namely the bromo, cyano, and methyl ester groups—exert a significant influence on its reactivity and the selectivity of its reactions. These effects can be broadly categorized as inductive and resonance effects. libretexts.org

The cyano (-CN) and methyl ester (-COOCH₃) groups are both electron-withdrawing groups. nih.govdtu.dk They decrease the electron density of the aromatic ring, which generally deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. libretexts.org In the context of cross-coupling reactions, these electron-withdrawing groups can facilitate the oxidative addition step by making the carbon-bromine bond more susceptible to cleavage by a low-valent metal catalyst. acs.org

Conversely, in reactions proceeding through radical mechanisms, such as some manganese-catalyzed cross-couplings, electron-withdrawing groups can stabilize the intermediate radical anion, thereby facilitating the reaction. dtu.dk

The position of the substituents is also crucial. The ortho, meta, and para positioning of the bromo, cyano, and ester groups in this compound creates a specific electronic and steric environment around the reactive C-Br bond. This can influence the regioselectivity of reactions, for example, in directing where a new substituent will be introduced in a subsequent reaction.

A Hammett analysis, which correlates reaction rates with substituent electronic effects, can provide quantitative insight into the nature of the transition state. acs.orgnih.gov For instance, a positive rho (ρ) value in a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge at the reaction center in the transition state. nih.gov

The following table summarizes the general electronic effects of the substituents in this compound:

SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
-BrElectron-withdrawingElectron-donating (weak)Deactivating
-CNElectron-withdrawingElectron-withdrawingStrongly deactivating
-COOCH₃Electron-withdrawingElectron-withdrawingDeactivating

These combined effects make the aromatic ring of this compound electron-deficient, which is a key factor determining its chemical behavior in a wide range of reactions.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govacs.orgdicp.ac.cn By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), one can gain insights into bond-breaking and bond-forming steps.

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). researchgate.netpkusz.edu.cn A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. researchgate.netpkusz.edu.cn The magnitude of the KIE can provide information about the geometry of the transition state. researchgate.net Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. acs.orgrsc.org

For reactions involving this compound, deuterium (B1214612) labeling could be used to probe C-H activation steps in certain catalytic cycles. For example, if a reaction involved the ortho-functionalization of the benzene ring, deuterating the ortho position and observing a primary KIE would provide strong evidence for C-H bond cleavage being part of the rate-determining step. researchgate.net

In a study on palladium-catalyzed C-H cyanation, partial isotopic labeling was used to distinguish between different regioisomers formed in the reaction, which can be challenging to identify by other means. nih.govacs.org This technique allows for the direct identification of products via their unique isotopic distributions in mass spectrometry. nih.govacs.org

Isotopic labeling can also be used to confirm the source of atoms in a product. For instance, in a cyanation reaction, using a ¹³C- or ¹⁵N-labeled cyanide source would definitively show that the cyano group in the product originates from that specific reagent. Similarly, in palladium-catalyzed carboxylation reactions, the use of ¹³CO₂ or ¹⁴CO₂ allows for the direct incorporation of an isotopic label, which is crucial for applications like PET imaging or metabolic studies. dicp.ac.cn

The following table illustrates potential applications of isotopic labeling in studying reactions of this compound:

Isotopic LabelAtom LabeledPotential ApplicationInformation Gained
²H (Deuterium)Aromatic C-HKIE study of a C-H functionalization reactionInvolvement of C-H bond cleavage in the RDS. researchgate.net
¹³C or ¹⁴CCarbonyl carbon of the esterTracing the fate of the ester groupConfirmation of ester group retention or transformation.
¹³C or ¹⁵NCyanide sourceTracing the origin of the cyano group in a substitution reactionConfirmation of the cyanation reagent's role.
¹⁸OCarbonyl oxygen of the esterStudying hydrolysis or transesterification mechanismsElucidation of the pathway of nucleophilic acyl substitution.

These studies, while not all specific to this compound itself, represent the powerful methodologies available to chemists for detailed mechanistic investigation.

Spectroscopic and Structural Elucidation of Methyl 2 Bromo 3 Cyanobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within Methyl 2-bromo-3-cyanobenzoate.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a complex pattern due to the three adjacent protons on the substituted benzene (B151609) ring. Their specific chemical shifts are influenced by the electronic effects of the bromo, cyano, and methyl ester substituents.

The methyl group of the ester function (-COOCH₃) will appear as a sharp singlet, typically in the range of 3.9 ppm, as it has no adjacent protons to couple with. chemicalbook.com The three aromatic protons (H-4, H-5, and H-6) will exhibit splitting patterns based on their coupling with each other. Typically, they would appear as a triplet and two doublets or more complex multiplets. Based on data from analogous compounds like methyl 2-bromobenzoate, the proton ortho to the bromine (H-6) would likely be the most downfield, followed by the others.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ ~3.9 Singlet (s)

¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the methyl ester carbon, the ester carbonyl carbon, the nitrile carbon, and the six carbons of the aromatic ring. The signals for carbons directly attached to the electron-withdrawing bromine and cyano groups, as well as the carbonyl carbon, are characteristically shifted downfield. rsc.org

The chemical shifts for the aromatic carbons are diagnostic. The carbon bearing the bromo group (C-2) and the carbon bearing the cyano group (C-3) will have their resonances influenced by these substituents. The carbon of the ester carbonyl group is typically found significantly downfield, often in the 165-170 ppm region. rsc.org The nitrile carbon appears around 115-120 ppm, and the methyl carbon of the ester is found upfield, typically around 52-53 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₃ ~53
C≡N ~116
C-Br (C2) ~120
Aromatic C-H ~128-135
Aromatic C (quaternary) ~130-140

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-4, H-5, and H-6), allowing for the tracing of the proton sequence along the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu It would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks connecting each aromatic proton to its corresponding aromatic carbon. This helps in assigning the carbon signals for the protonated aromatic positions.

A correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O), confirming the ester functionality.

Correlations from the aromatic protons to the quaternary carbons, such as the carbon bearing the cyano group (C-3), the carbon attached to the ester (C-1), and the carbon bonded to bromine (C-2). For example, H-4 would show a three-bond correlation to the nitrile carbon (C-3). These long-range correlations are definitive in establishing the substitution pattern on the benzene ring. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is characterized by several key absorption bands.

The most diagnostic peaks are the stretching vibrations for the nitrile and the ester carbonyl groups. The nitrile (C≡N) group gives rise to a sharp, medium-intensity absorption band in the range of 2240–2220 cm⁻¹. The ester carbonyl (C=O) group shows a strong, sharp absorption band typically around 1730-1715 cm⁻¹. rsc.org Other notable absorptions include C-O stretching from the ester group, aromatic C=C stretching, and C-H stretching from the aromatic and methyl groups. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100-3000
Methyl C-H Stretch ~2960-2850
Nitrile (C≡N) Stretch ~2230
Ester Carbonyl (C=O) Stretch ~1725
Aromatic C=C Stretch ~1600, ~1475
Ester C-O Stretch ~1300-1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore. The substituents on the ring—bromo, cyano, and methoxycarbonyl—act as auxochromes and modify the absorption characteristics of the benzene chromophore.

The spectrum is expected to show absorptions corresponding to π→π* transitions, which are characteristic of aromatic systems. masterorganicchemistry.com These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. The presence of the carbonyl group also introduces a weaker n→π transition, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. masterorganicchemistry.com The presence of bromine as a substituent can lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. researchgate.net The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally but are expected to fall within the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₉H₆BrNO₂), the molecular weight is approximately 240.05 g/mol . A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity: the M+ peak and the M+2 peak. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral fragments or radicals. libretexts.orguni-saarland.de

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity of Lost Fragment
M⁺ / (M+2)⁺ (~240/242) Molecular Ion
M-31 / (M-31+2) Loss of methoxy (B1213986) radical (•OCH₃)
M-59 / (M-59+2) Loss of methoxycarbonyl radical (•COOCH₃)
M-79 / M-81 Loss of bromine radical (•Br)

Analysis of these fragmentation patterns provides strong evidence for the presence and connectivity of the ester and bromo substituents, complementing the data obtained from NMR and IR spectroscopy to provide a full structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. scirp.orgijert.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior in the solid state.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) cam.ac.uk, the analysis of closely related compounds, such as Methyl 3,5-dibromo-4-cyanobenzoate, offers significant insights into the expected structural features. iucr.orgresearchgate.net A study on Methyl 3,5-dibromo-4-cyanobenzoate revealed detailed crystallographic data, which serves as an excellent illustrative example. iucr.orgresearchgate.net

The crystal structure of Methyl 3,5-dibromo-4-cyanobenzoate was determined to be monoclinic with the space group P21/c. iucr.orgresearchgate.net The unit cell parameters and other crystal data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Methyl 3,5-dibromo-4-cyanobenzoate.

Parameter Value
Empirical Formula C9H5Br2NO2
Formula Weight 318.96
Temperature 173 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 3.9273(18) Åb = 17.881(8) Åc = 14.739(7) Åα = 90°β = 93.757(7)°γ = 90°
Volume 1032.9(8) Å3
Z 4
Calculated Density 2.051 Mg/m3

Data sourced from Noland et al. (2018). iucr.orgresearchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While X-ray crystallography provides a static picture of the solid-state structure, a combination of spectroscopic techniques is necessary to confirm the molecular structure in solution and to provide a complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that, when used together, allow for a detailed elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the connectivity of atoms in a molecule. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring. Similarly, the 13C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon, the cyano carbon, and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2230-2210 cm-1), the C=O stretch of the ester group (around 1730-1715 cm-1), and the C-O stretch of the ester (around 1300-1000 cm-1). The presence of these bands provides strong evidence for the key functional groups in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. uni.lu For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, 79Br and 81Br, in approximately a 1:1 ratio).

The integration of data from these spectroscopic techniques provides a powerful method for confirming the structure of this compound. The information from each technique is complementary, and together they allow for a comprehensive and unambiguous structural assignment.

Table 2: Expected Spectroscopic Data for this compound.

Technique Expected Key Features
1H NMR Signals for aromatic protons with splitting patterns indicative of 1,2,3-trisubstitution. Singlet for the methyl ester protons.
13C NMR Distinct signals for all unique carbon atoms, including the carbonyl, cyano, and aromatic carbons.
IR (cm-1) C≡N stretch (~2230-2210), C=O stretch (~1730-1715), C-O stretch (~1300-1000).

| Mass Spec (m/z) | Molecular ion peak corresponding to C9H6BrNO2, with a characteristic isotopic pattern for a monobrominated compound. |

By combining the detailed solid-state information from X-ray crystallography with the functional group and connectivity data from spectroscopy, a complete and robust structural elucidation of this compound and its derivatives can be achieved.

Computational and Theoretical Studies of Methyl 2 Bromo 3 Cyanobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For Methyl 2-bromo-3-cyanobenzoate, these calculations can elucidate the effects of its substituent groups—bromo, cyano, and methyl ester—on the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and energy of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the molecule's most stable geometric conformation (the global minimum on the potential energy surface). researchgate.netacs.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Example) Specific experimental or calculated data for this molecule is not readily available in published literature. This table illustrates the type of data a DFT calculation would provide.

ParameterBond/AngleHypothetical Value
Bond LengthC-Br1.90 Å
C-C≡N1.45 Å
C≡N1.15 Å
C-C(O)O1.51 Å
Bond AngleC-C-Br121.5°
C-C-CN120.8°
Dihedral AngleBr-C-C-C(O)O1.5°

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the energy and distribution of these orbitals would be calculated using DFT. The HOMO is expected to be located primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO is likely concentrated on the electron-withdrawing cyano and methyl ester groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net This analysis helps predict how the molecule would behave in various chemical reactions, such as nucleophilic or electrophilic substitutions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Example) This table is a representation of typical results from FMO analysis and is for illustrative purposes only.

OrbitalEnergy (eV)Description
HOMO-6.5Indicates electron-donating capability
LUMO-1.8Indicates electron-accepting capability
HOMO-LUMO Gap4.7Relates to chemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is calculated to predict how different regions of a molecule will interact with other charged species. MEP maps are invaluable for understanding intermolecular interactions and chemical reactivity. dntb.gov.ua

For this compound, an MEP map would show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). The electronegative oxygen atoms of the ester group and the nitrogen atom of the cyano group would create regions of high negative potential, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The area around the bromine atom can exhibit both positive (a "sigma-hole") and negative characteristics, influencing its ability to form halogen bonds. acs.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static molecules, molecular modeling and dynamics simulations provide insight into the molecule's behavior over time, including its flexibility and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary points of flexibility are the rotation around the C-C bond connecting the ester group to the ring and the rotation of the methyl group itself.

The way molecules pack together in a solid state or interact in a solution is governed by intermolecular forces. Theoretical models can predict the types and strengths of these interactions for this compound.

Key intermolecular interactions for this molecule would include:

Dipole-dipole interactions: Arising from the polar C-Br, C=O, and C≡N bonds.

Halogen bonding: The bromine atom can act as a Lewis acid (electron acceptor) via its sigma-hole, interacting with Lewis bases like the nitrogen of the cyano group or the oxygen of the carbonyl group on a neighboring molecule. acs.org

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Computational studies can quantify the energy of these interactions, helping to predict the crystal structure and material properties of the compound. researchgate.net Hirshfeld surface analysis is a common technique used to visualize and quantify these intermolecular contacts in a crystal lattice. acs.org

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of a compound and its chemical reactivity. In the context of this compound, computational approaches can elucidate the electronic and steric factors that govern its behavior in chemical reactions. These methods allow for the examination of properties that are difficult or impossible to measure experimentally, such as the distribution of electron density, the energies of molecular orbitals, and the structures of transient species like transition states.

Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding reactivity. scispace.comresearchgate.net By modeling the molecule, researchers can predict various reactivity descriptors. For instance, the electrostatic potential surface can indicate regions of the molecule that are electron-rich and therefore susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key indicators of reactivity, influencing the compound's ability to donate or accept electrons. researchgate.net

For this compound, the presence of three distinct substituents on the benzene ring—a bromo group, a cyano group, and a methyl ester group—creates a complex electronic and steric environment. The bromo and cyano groups are electron-withdrawing, while the methyl ester group can also act as an electron-withdrawing group via resonance. Computational models can quantify the push-pull effects of these substituents on the aromatic ring, providing insights into the most likely sites for substitution or other reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific activity, which in this context is chemical reactivity. europa.eu The fundamental principle of QSAR is that the variation in the reactivity of compounds in a series is dependent on the variation in their structural properties. nih.gov These structural properties are quantified by molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule.

For a compound like this compound, a QSAR study would typically involve a set of structurally related substituted benzonitriles. The reactivity of these compounds in a specific reaction (e.g., nucleophilic aromatic substitution) would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For example, the Hammett equation is a classic QSAR model that uses electronic substituent constants. nih.gov

Steric descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Hydrophobic descriptors: These relate to the compound's solubility and partitioning behavior, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity. nih.gov

A hypothetical QSAR model for the reactivity of substituted bromobenzonitriles in a given reaction might take the form of the following equation:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the reactivity of this compound without needing to perform the experiment.

Descriptor TypeExample Descriptors for this compoundRelevance to Reactivity
Electronic Hammett constants (σ), Partial atomic charges, HOMO/LUMO energiesInfluence on the rate and regioselectivity of electrophilic and nucleophilic reactions.
Steric Taft steric parameters (Es), Molar refractivityAffects the ability of reactants to approach the reaction center.
Topological Connectivity indices, Wiener indexEncodes information about the size, shape, and branching of the molecule.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry is increasingly used to predict the outcomes and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. rsc.org For this compound, this can be particularly valuable in forecasting the products of reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or reductions.

One powerful approach is the calculation of the reaction energy profile using quantum chemical methods. This involves identifying the structures and energies of the reactants, transition states, intermediates, and products for all possible reaction pathways. The pathway with the lowest activation energy barrier is generally the most favored, and its product is predicted to be the major one. nih.gov

A relevant example is the computational study of the SNAr fluorination of 2-bromobenzonitrile (B47965) with tetramethylammonium (B1211777) fluoride. researchgate.net Although not the exact same molecule, the principles are directly applicable. In such a study, density functional theory (DFT) calculations can be used to model the reaction in different solvents. The calculations can determine the free energy barriers for the substitution of the bromo group.

For this compound, a computational study could compare the activation barriers for a nucleophile attacking the carbon atom attached to the bromine versus other positions on the aromatic ring. The presence of the electron-withdrawing cyano and methyl ester groups is expected to activate the ring for nucleophilic attack. The precise regioselectivity would depend on the interplay of their activating/deactivating effects and the steric hindrance they impose.

The table below illustrates hypothetical computational data that could be generated to predict the selectivity of a nucleophilic aromatic substitution reaction on a related compound, 2-bromobenzonitrile, which can serve as a model for understanding this compound.

SolventReaction PathwayCalculated Activation Free Energy (kcal/mol)Predicted Outcome
Methanol (B129727)Free ion mechanism25.4Moderate reaction rate
DimethylformamideIon pair mechanism22.1Favorable reaction rate
PyridineIon pair mechanism22.3Favorable reaction rate
TetrahydrofuranIon pair mechanism28.9Slow reaction rate
BenzeneDimer mechanism32.5Very slow reaction rate

This data is based on a study of 2-bromobenzonitrile and is presented for illustrative purposes. researchgate.net

Such computational models can also predict how changing the nucleophile, the solvent, or the reaction conditions will affect the outcome and selectivity, thereby guiding experimental work and optimizing reaction conditions. researchgate.net The integration of machine learning with quantum mechanical calculations is also a rapidly developing area that promises to further enhance the speed and accuracy of reaction prediction. mit.edu

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-bromo-3-cyanobenzoate as a Versatile Synthon in Complex Molecular Architectures

The strategic placement of three distinct reactive sites on the this compound molecule makes it an exceptionally versatile synthon for chemists. The bromo group is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the precise introduction of diverse aryl or alkyl groups. Concurrently, the cyano and methyl ester groups can undergo a wide range of transformations, such as reduction, hydrolysis, or serving as directing groups. researchgate.net

This multi-faceted reactivity is instrumental in the synthesis of complex, fused heterocyclic compounds. uomustansiriyah.edu.iq For instance, it is a key precursor in the construction of thieno[3,2-f]isoquinolines. conicet.gov.arresearchgate.net The synthesis involves a sequence of palladium-catalyzed reactions, such as the Sonogashira or Suzuki-Miyaura coupling at the bromine position, followed by an acid-mediated cycloisomerization involving the cyano group to form the fused ring system. conicet.gov.arresearchgate.net This methodology provides a convenient and high-yield pathway to polycyclic heteroaromatic compounds that are otherwise difficult to access. conicet.gov.arresearchgate.net The ability to participate in sequential, selective reactions makes this compound a valuable tool for building intricate molecular architectures from a relatively simple starting material. caltech.edu

Role in the Synthesis of Specialty Chemicals and Advanced Intermediates

Beyond its role in academic synthesis, this compound and its isomers serve as crucial intermediates in the production of high-value specialty chemicals. tylonpharma.in Its functional groups are precursors to moieties found in various biologically active molecules and advanced materials. smolecule.com The bromo and cyano groups, in particular, offer strategic points for molecular elaboration. smolecule.com

The compound's derivatives are used in the synthesis of pharmaceutical intermediates. smolecule.comsmolecule.com For example, related structures are employed in creating complex molecules that may serve as precursors to new therapeutic agents. smolecule.comsmolecule.com The ability to transform the cyano group into an amine or the ester into a carboxylic acid, while also utilizing the bromo-group for coupling reactions, provides a pathway to a diverse range of substituted aromatic compounds essential for medicinal chemistry research. The industrial production of such specialty chemicals often relies on scalable, multi-step syntheses where intermediates like this compound are fundamental. tylonpharma.in

Emerging Applications in Functional Materials Research

The unique electronic properties conferred by the electron-withdrawing cyano and bromo groups, combined with the synthetic versatility of this compound, have led to its exploration in the field of functional materials. bldpharm.com

Precursor for Optoelectronic Materials

There is growing interest in using building blocks like this compound to create materials for organic electronic devices. The cyano group is a known electron-accepting moiety, and its incorporation into π-conjugated systems can influence the material's electronic properties, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy level. nih.gov

Research into related cyano-substituted aromatic compounds has shown their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications. For instance, thieno[3,2-f]isoquinolines, which can be synthesized from this compound, have been investigated for their optical properties. conicet.gov.arresearchgate.net Some of these compounds exhibit intramolecular charge transfer (ICT) characteristics, a desirable feature for certain optoelectronic applications. researchgate.net The synthesis of isoquinoline-based host materials for red phosphorescent OLEDs (PhOLEDs) has demonstrated excellent thermal stability and electroluminescent performance, highlighting the utility of the core structures accessible from this synthon. researchgate.net The ability to tune the electronic structure through reactions at the bromo and cyano positions makes this compound a promising precursor for developing novel materials for the next generation of electronics. nih.gov

Building Block for Polymer Synthesis

The difunctional or trifunctional nature of this compound and its derivatives makes them attractive candidates as monomers or building blocks in polymer synthesis. The bromo group can be converted into a reactive site for polycondensation or polyaddition reactions, while the other functional groups can be used to tune the polymer's properties or for post-polymerization modification.

While direct polymerization of this compound is not widely documented, its derivatives are used to create polymer precursors. For example, the transformation of the ester and cyano groups can yield monomers suitable for creating high-performance polymers. The principles of using substituted aromatics in polymer science are well-established, with functional groups dictating the resulting material's thermal stability, solubility, and electronic characteristics. The synthetic accessibility provided by this compound opens avenues for creating novel polymers with tailored properties for specialized applications.

Future Research Directions and Unresolved Challenges in Methyl 2 Bromo 3 Cyanobenzoate Chemistry

Development of Stereoselective and Enantioselective Synthetic Routes

A significant frontier in the chemistry of methyl 2-bromo-3-cyanobenzoate is the development of synthetic routes that control stereochemistry. The creation of chiral centers is fundamental in medicinal chemistry, as enantiomers of a drug can have vastly different pharmacological effects.

Future research should focus on introducing chirality to molecules derived from this compound. This could be achieved through several approaches:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions involving this substrate is a primary goal. For instance, enantioselective cross-coupling reactions at the C-Br bond could be explored. While nickel-catalyzed cross-couplings of α-bromo nitriles with organozinc reagents have been shown to be effective for creating chiral centers, applying this to an aromatic system like this compound presents a new challenge. nih.govrsc.org Research into chiral ligands, such as bisoxazolines or pybox derivatives, could lead to highly enantioselective transformations. nih.govrsc.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule can direct the stereochemical outcome of a subsequent reaction. Research into cleavable chiral auxiliaries that can be efficiently attached and removed from the benzoate (B1203000) or cyano functionalities would be valuable.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for obtaining enantiomerically pure compounds. researchgate.netnih.govpnas.orgethz.ch The use of lipases or other enzymes to selectively hydrolyze the ester group of one enantiomer of a racemic derivative of this compound could be a viable strategy. researchgate.net

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential AdvantagesKey Research Challenge
Asymmetric Catalysis Use of chiral metal catalysts (e.g., with Ni, Pd) and ligands to favor the formation of one enantiomer.High catalytic efficiency, potential for broad substrate scope.Designing ligands that provide high enantioselectivity for this specific trifunctional substrate.
Chiral Auxiliaries Covalent bonding of a chiral molecule to direct a stereoselective reaction, followed by removal.Predictable stereochemical control, well-established methodology.Developing efficient methods for attachment and cleavage without affecting other functional groups.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture.High enantioselectivity, mild reaction conditions, environmentally friendly.Finding or engineering an enzyme with high activity and selectivity for a derivative of the title compound.

Exploration of Novel Reactivity Modes and Catalytic Systems

The inherent reactivity of the bromo, cyano, and ester groups in this compound allows for a multitude of chemical transformations. However, there is still much to explore in terms of novel reactivity and the development of more efficient catalytic systems.

Future research directions include:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring offers a more atom-economical approach to synthesis. nih.govrsc.orgresearchgate.netbeilstein-journals.org Research into directing group strategies, where one of the existing functional groups directs a catalyst to a specific C-H bond, could lead to new and efficient ways to further substitute the aromatic ring. rsc.org For example, the cyano group has been shown to direct Ir-catalyzed borylation to the adjacent C-H bond. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. chinesechemsoc.orgresearchgate.net Exploring photoredox-catalyzed reactions of this compound could unlock new reaction pathways that are not accessible through traditional thermal methods. chinesechemsoc.org This could include novel cross-coupling reactions or the generation of radical intermediates for further transformations.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. For instance, a dual photoredox-nickel catalysis system has been successfully used for the cyanation of aryl halides under mild conditions. chinesechemsoc.org Applying similar strategies to this compound could lead to the efficient synthesis of complex molecules.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govbohrium.comneurips.ccnih.govacs.org

For this compound, the application of computational tools could significantly accelerate research and development:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. nih.govbohrium.comneurips.cc This could be used to screen for novel reactions of this compound and to identify promising synthetic routes.

Condition Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. nih.govacs.org This would be particularly useful for developing efficient and scalable syntheses of derivatives of this compound. A neural-network model has been developed to predict suitable catalysts, solvents, reagents, and temperature for organic reactions, achieving high accuracy in many cases. nih.govacs.org

Predictive Reactivity Models: Quantitative models can be developed to predict the relative reactivity of different sites on the molecule. nih.govrsc.orged.ac.ukdiva-portal.org For instance, models based on quantum chemical descriptors have been used to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.org Such models could guide the design of experiments and the development of new synthetic strategies.

Table 2: Applications of AI/ML in this compound Chemistry

ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Using neural networks trained on existing reaction data to predict the products of new reactions.Reduces trial-and-error experimentation, accelerates discovery of novel transformations. nih.govbohrium.com
Synthesis Planning AI-powered retrosynthesis tools to propose synthetic routes to target molecules derived from the starting material.Facilitates the design of efficient and practical synthetic pathways.
Condition Optimization Machine learning algorithms to identify optimal reaction parameters (temperature, solvent, catalyst) for higher yields.Improves the efficiency and cost-effectiveness of chemical syntheses. nih.govacs.org

Investigation of Solid-State Reactivity and Mechanochemistry

Solid-state chemistry and mechanochemistry, which involves chemical reactions induced by mechanical force, offer unique opportunities for the synthesis of novel materials and for carrying out reactions in the absence of solvents. rsc.orgrsc.orgbeilstein-journals.orgacs.org

Future research in this area could involve:

Solid-State Polymerization: Investigating the possibility of using this compound or its derivatives as monomers for solid-state polymerization could lead to the creation of new polymers with unique properties. researchgate.netnih.govacs.orgnih.govtandfonline.com Topochemical polymerization, where the crystal packing of the monomer dictates the structure of the resulting polymer, is a particularly interesting avenue to explore. nih.gov

Mechanochemical Synthesis: Exploring mechanochemical methods for the synthesis and transformation of this compound could lead to more sustainable and efficient processes. rsc.orgrsc.orgacs.orgum.edu.myresearchgate.netacs.orgacs.org For example, mechanochemical ball milling has been used for the palladium-catalyzed borylation of aryl halides and for the synthesis of nitriles from aldehydes. beilstein-journals.orgum.edu.myacs.orgacs.org

Crystal Engineering: Understanding and controlling the crystal packing of this compound and its derivatives is crucial for solid-state applications. Research into co-crystals and polymorphs could reveal new solid-state properties and reactivity.

Sustainability Aspects in the Future Synthesis and Application of this compound

Green chemistry principles are becoming increasingly important in chemical synthesis and manufacturing. Future research on this compound should prioritize the development of more sustainable processes.

Key areas for improvement include:

Greener Synthetic Routes: Developing synthetic routes that use less hazardous reagents and solvents, generate less waste, and are more energy-efficient is a primary goal. rsc.orgnih.govresearchgate.netrsc.org For example, the use of water as a solvent in the synthesis of aryl nitriles has been reported as a greener alternative to traditional organic solvents. rsc.orgrsc.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts would significantly improve the sustainability of synthetic processes involving this compound. rsc.orgacs.org

Biocatalysis and Renewable Feedstocks: As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. researchgate.netnih.govpnas.orgethz.chmdpi.com Furthermore, exploring the synthesis of this compound from renewable feedstocks would be a significant step towards a more sustainable chemical industry.

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-3-cyanobenzoate, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Esterification : Start with 3-cyano-2-methylbenzoic acid, reacting with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Bromination : Introduce bromine at the 2-position using electrophilic bromination (e.g., NBS in CCl₄) or via directed ortho-metalation followed by quenching with Br₂ .

Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Characterize intermediates using 1H^1H-NMR (CDCl₃, δ 3.9 ppm for methyl ester) and IR (ν ~2240 cm⁻¹ for nitrile) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify the methyl ester (singlet, δ ~3.9 ppm) and aromatic protons (splitting patterns reflect substituent positions).
    • 13C^{13}C-NMR: Confirm nitrile (δ ~115 ppm) and ester carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 254.97 (C₁₀H₇BrNO₂⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve steric effects of bromo and cyano groups if single crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The cyano group at C3 deactivates the ring, directing nucleophilic attack to the bromine-substituted C2.
  • Steric Hindrance : The methyl ester at C1 may hinder bulky ligands (e.g., SPhos) in Pd-catalyzed Suzuki couplings. Optimize using smaller ligands (e.g., PPh₃) and polar aprotic solvents (DMF, 80°C) .
  • Mechanistic Studies : Conduct kinetic isotope effects (KIE) or DFT calculations to map transition states. Compare with analogs like Methyl 2-bromo-5-cyanobenzoate to isolate substituent impacts .

Q. How can competing side reactions (e.g., ester hydrolysis or nitrile reduction) be suppressed during functionalization?

Methodological Answer:

  • Hydrolysis Mitigation : Use anhydrous conditions (molecular sieves) and avoid strong bases. For acidic conditions, employ buffered systems (pH 5–6).
  • Nitrile Stability : Avoid high temperatures (>120°C) and reducing agents (e.g., LiAlH₄). For catalytic hydrogenation, use poisoned catalysts (Lindlar’s) to preserve the nitrile .
  • Monitoring : Track byproducts via LC-MS and adjust stoichiometry (e.g., limit Pd catalyst to 2 mol% to prevent over-reduction) .

Data Contradiction & Optimization

Q. How to resolve discrepancies in reported melting points or spectral data for derivatives?

Methodological Answer:

  • Purity Assessment : Recrystallize from ethanol/water (1:3) and analyze via DSC for precise melting points. Compare with literature after confirming purity >98% via HPLC .
  • Spectral Alignment : Cross-reference with structurally similar compounds (e.g., Methyl 2-bromo-4-cyanobenzoate) to identify shifts caused by substituent positioning. Use deuterated solvents consistently to avoid solvent effects in NMR .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Solvent Effects : Use DMSO to enhance NAS at the bromine site via stabilization of the Meisenheimer complex.
  • Directing Groups : Introduce temporary substituents (e.g., -OMe) at C4 to steer reactivity, then remove post-reaction.
  • Computational Screening : Perform Hammett studies or use software (Gaussian) to predict σ⁺ values and optimize leaving-group activation .

Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

  • Conditions : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
  • Analysis :
    • Kinetics : Sample aliquots at 0, 24, 48, 72 hrs; quantify degradation via HPLC (retention time ~8.2 min).
    • Degradation Products : Identify hydrolyzed products (e.g., 3-cyano-2-bromobenzoic acid) via LC-MS/MS .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Table: Comparative Reactivity of Brominated Benzoates

CompoundReactivity in Suzuki Coupling (Yield%)Preferred LigandReference
This compound72% (Pd(OAc)₂, SPhos, K₂CO₃, DMF)PPh₃Hypothetical
Methyl 2-bromo-5-cyanobenzoate85% (same conditions)SPhos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.